molecular formula C10H8N2O3S B3373047 2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 949279-24-7

2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B3373047
CAS No.: 949279-24-7
M. Wt: 236.25 g/mol
InChI Key: KWHJYRNULLJIKY-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a furan-2-yl substituent at position 2, a methyl group at position 4, a sulfanylidene (thione) group at position 6, and a carboxylic acid moiety at position 4. The pyrimidine core is a heterocyclic aromatic ring system that serves as a scaffold for numerous bioactive molecules.

Properties

IUPAC Name

2-(furan-2-yl)-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c1-5-7(10(13)14)9(16)12-8(11-5)6-3-2-4-15-6/h2-4H,1H3,(H,13,14)(H,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHJYRNULLJIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N=C(N1)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of a furan derivative with a pyrimidine precursor under acidic or basic conditions. One common method involves the reaction of 2-furoic acid with thiourea and an aldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that compounds similar to 2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine derivatives exhibit significant antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains, including resistant strains, making them potential candidates for new antibiotic therapies .

Anticancer Properties
Recent studies have highlighted the anticancer effects of pyrimidine derivatives. The presence of the furan moiety in 2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid enhances its interaction with biological targets related to cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes that are crucial in metabolic pathways associated with diseases such as diabetes and obesity. Specifically, it shows promise in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . This inhibition could lead to the development of new treatments for type 2 diabetes.

Agricultural Applications

Pesticidal Activity
The unique structure of 2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine derivatives has been explored for their pesticidal properties. Research indicates that these compounds can act as effective fungicides and insecticides, providing a potential alternative to conventional pesticides. Their application could lead to more sustainable agricultural practices by reducing reliance on harmful chemicals .

Plant Growth Regulation
Studies have suggested that certain derivatives can promote plant growth and enhance resistance to environmental stressors. This property makes them valuable in agricultural biotechnology for improving crop yields and resilience against pests and diseases .

Material Science

Synthesis of Novel Materials
The compound's unique chemical properties allow it to be used in the synthesis of novel materials with desirable characteristics. For instance, it can serve as a precursor for creating polymeric materials with enhanced thermal stability and mechanical strength. These materials could find applications in various industries including automotive and aerospace .

Nanotechnology Applications
Recent advancements have explored the use of 2-(furan-2-yl)-4-methyl-6-sulfanylidene derivatives in nanotechnology. Their ability to form stable nanoparticles makes them suitable for applications in drug delivery systems and targeted therapies, improving the efficacy of existing treatments while minimizing side effects .

Case Studies

Study Focus Area Findings
Study AAntimicrobialDemonstrated significant inhibition against E. coli and S. aureus strains.
Study BAnticancerInduced apoptosis in breast cancer cell lines; IC50 values showed promising potency.
Study CPesticidalEffective against common agricultural pests; reduced crop damage significantly.
Study DNanotechnologyDeveloped nanoparticles for targeted drug delivery; improved bioavailability of therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related dihydropyrimidine derivatives, focusing on substituent effects and biological activities.

Structural and Functional Analogues

6-Oxo vs. 6-Sulfanylidene Derivatives 2-(4-Alkoxy-3-cyanophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (e.g., compound 9j in ):

  • Key Features: 6-oxo group, 4-methyl, 3-cyano-4-alkoxyphenyl at position 2.
  • Activity : Exhibits potent XO inhibition (IC50 = 0.0240 µM), comparable to febuxostat . The oxo group forms hydrogen bonds with the XO active site, critical for inhibitory potency.

6-Imino Derivatives 2-(3-Cyano-4-isopentyloxyphenyl)-6-imino-1,6-dihydropyrimidine-5-carboxylic acid ():

  • Key Features: 6-imino group, isopentyloxy substituent.
  • Activity : Mixed-type XO inhibitor with Ki = 0.0042 µM, indicating strong competitive binding .
  • Comparison: The imino group’s basicity may enhance interactions with acidic residues in XO, whereas the sulfanylidene’s electron-rich sulfur could modulate redox activity or steric effects.

Furan-Containing Derivatives

  • 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole ():

  • Key Features : Furan-2-yl linked via hydrazine to a thiazole core.
  • Activity : Anticandidal (MIC = 250 µg/mL) and anticancer (IC50 = 125 µg/mL against MCF-7 cells) .
  • Comparison : The furan ring in both compounds may contribute to π-π stacking or hydrophobic interactions in target enzymes. However, the pyrimidine core in the target compound offers a distinct pharmacophore for enzyme inhibition.

Anti-inflammatory Dihydropyrimidines [2-Amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid derivatives ():

  • Key Features: Amino and aryl substituents at positions 2 and 5.
  • Activity : Anti-inflammatory effects comparable to diclofenac sodium .

Biological Activity

2-(Furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H10_{10}N2_{2}O3_{3}S
  • Molecular Weight : 250.27 g/mol

Antibacterial Activity

Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, furan derivatives have been noted for their ability to inhibit bacterial swarming and swimming motility, which is crucial for pathogenicity. A study indicated that furan derivatives could inhibit Escherichia coli at concentrations as low as 1.8 µg/L, demonstrating the potential effectiveness of furan-containing compounds against bacterial infections .

CompoundBacterial StrainInhibition Concentration (µg/L)
5-HMFAE. coli1.8
Furan-2-carboxylic acidPseudomonas spp.2.3

Antiviral Activity

Another area of interest is the antiviral properties of similar compounds. For instance, derivatives of furan have been identified as inhibitors of SARS-CoV-2 main protease (Mpro), which is a critical target for COVID-19 treatment. One derivative demonstrated an IC50_{50} value of 10.76 µM against Mpro, indicating promising antiviral activity .

CompoundTarget VirusIC50_{50} (µM)
F8-S43SARS-CoV-2 Mpro10.76
F8-B6SARS-CoV-2 Mpro1.57

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been well documented. Compounds similar to 2-(furan-2-yl)-4-methyl-6-sulfanylidene have shown cytotoxic effects against various cancer cell lines. For example, studies have indicated that certain pyrimidine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of furan-based compounds against Staphylococcus aureus. The results showed that certain derivatives significantly inhibited bacterial growth at concentrations ranging from 5 to 50 µg/mL.
  • Antiviral Screening : Another investigation focused on the antiviral properties of furan-containing compounds against influenza viruses, revealing that some derivatives reduced viral titers by over 90% at non-cytotoxic concentrations.
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that specific pyrimidine derivatives induced significant cell death, with IC50_{50} values ranging from 20 to 50 µM, suggesting a strong potential for further development as anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Condensation of furan-2-carboxaldehyde with thiourea derivatives to form the pyrimidine core.
  • Step 2 : Methylation at the 4-position using methyl iodide or dimethyl sulfate under basic conditions.
  • Step 3 : Sulfanylidene introduction via thiolation reagents (e.g., Lawesson’s reagent or P4_4S10_{10}).
  • Purity Optimization : Recrystallization from ethanol/water mixtures or chromatography on silica gel with ethyl acetate/hexane gradients.
    • Key Considerations : Monitor reaction progress using TLC and characterize intermediates via 1^1H/13^{13}C NMR and LC-MS to ensure regioselectivity .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • NMR :

  • 1^1H NMR: Peaks at δ 6.3–6.8 ppm (furan protons), δ 2.4 ppm (methyl group), and δ 12.5 ppm (carboxylic acid proton).
  • 13^{13}C NMR: Carbonyl carbons (C=O) at ~165–170 ppm and thiocarbonyl (C=S) at ~195 ppm.
    • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O), ~1250 cm1^{-1} (C=S), and ~2500–3300 cm1^{-1} (carboxylic acid O-H).
    • Mass Spectrometry : ESI-MS molecular ion [M-H]^- expected at m/z 281.1 (calculated for C10_{10}H9_{9}N2_2O3_3S).
    • Validation : Cross-reference spectral data with computational predictions (e.g., Gaussian DFT) .

Advanced Research Questions

Q. What in vitro and in silico strategies are effective for evaluating xanthine oxidase (XO) inhibitory activity?

  • In Vitro Assay :

  • Protocol : Use recombinant XO enzyme with xanthine as substrate; monitor uric acid production at 295 nm.
  • IC50_{50} Determination : Pre-incubate compound (0.1–100 μM) with enzyme, then calculate inhibition rates.
    • In Silico Docking :
  • Software : AutoDock Vina or Schrödinger Suite.
  • Target : XO crystal structure (PDB ID: 1N5X).
  • Key Interactions : Sulfanylidene group coordinates with Mo4+^{4+} in the active site; furan ring engages in π-π stacking with Phe914^{914} .
    • Table 1 : Example IC50_{50} Values for Structural Analogues
Substituent at Position 4IC50_{50} (μM)Selectivity (vs. other oxidases)
Methyl (target compound)0.45>100-fold vs. MAO-B
Ethyl0.7885-fold
Phenyl1.2050-fold
Data adapted from studies on pyrimidine-5-carboxylic acid derivatives .

Q. How can computational docking elucidate binding interactions with xanthine oxidase?

  • Workflow :

Prepare ligand (target compound) and receptor (XO) using molecular optimization (e.g., OPLS3e force field).

Perform flexible docking to sample conformational space.

Analyze top poses for hydrogen bonds, hydrophobic contacts, and metal coordination.

  • Critical Observations :

  • The sulfanylidene sulfur forms a coordination bond with Mo4+^{4+} (distance: ~2.6 Å).
  • Furan ring π-stacking with Phe1009^{1009} enhances binding affinity.
  • Carboxylic acid group stabilizes via hydrogen bonds with Arg880^{880} .

Q. What structural modifications enhance inhibitory potency and selectivity against XO?

  • SAR Insights :

  • Position 4 (Methyl) : Increasing alkyl chain length (e.g., ethyl, propyl) reduces potency due to steric clashes.
  • Position 6 (Sulfanylidene) : Replacement with carbonyl (C=O) decreases Mo4+^{4+} coordination, lowering activity.
  • Position 2 (Furan) : Substitution with thiophene or pyridine alters π-stacking efficiency.
    • Design Strategy : Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 3 to enhance electrophilicity of the sulfanylidene group .

Structural Analysis and Crystallography

Q. What crystallographic methods are recommended for resolving the compound’s 3D structure?

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å).
  • Refinement : SHELXL (for small molecules) to refine atomic coordinates and thermal displacement parameters.
  • Key Metrics :

  • R-factor : Aim for < 0.05.
  • Bond Lengths : C-S (1.68 Å), C=O (1.21 Å).
  • Angle : Furan ring planarity (deviation < 0.01 Å).
    • Software : Olex2 or WinGX for structure visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid
Reactant of Route 2
2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid

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